molecular formula C19H29N7O6 B549246 Gly-gly-tyr-arg CAS No. 70195-20-9

Gly-gly-tyr-arg

Cat. No. B549246
CAS RN: 70195-20-9
M. Wt: 451.5 g/mol
InChI Key: FJPHHBGPPJXISY-KBPBESRZSA-N
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Description

“Gly-gly-tyr-arg” is a peptide with the molecular formula C19H29N7O6 . It is also known as GGYR, Glycyl-glycyl-tyrosyl-arginine, and has a molecular weight of 451.5 g/mol . It has been used as a Papain Inhibitor .


Synthesis Analysis

The peptide has been used in the synthesis of the dimethoxyphosphotyrosine adduct . It has also been used in the preparation of mixed-mode stationary phases for the separation of peptides and proteins in high-performance liquid chromatography .


Molecular Structure Analysis

The IUPAC name for “Gly-gly-tyr-arg” is (2S)-2-[[ (2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid . The InChIKey is FJPHHBGPPJXISY-KBPBESRZSA-N .


Chemical Reactions Analysis

The peptide has been used in the preparation of mixed-mode stationary phases for the separation of peptides and proteins in high-performance liquid chromatography .


Physical And Chemical Properties Analysis

The peptide has a molecular weight of 451.5 g/mol . Its exact mass and monoisotopic mass are 394.19646795 g/mol . It has a topological polar surface area of 206 Ų .

Scientific Research Applications

1. Antibody Affinity and Specificity

  • Research by Birtalan et al. (2008) in Journal of Molecular Biology shows that combining tyrosine, serine, and glycine (components of Gly-gly-tyr-arg) can generate synthetic antibodies with high specificity and subnanomolar affinity. This indicates the potential of Gly-gly-tyr-arg in developing highly specific antibodies for medical and research applications (Birtalan et al., 2008).

2. Secondary Structures in Oligopeptides

  • Johnson et al. (1993) in Biochemistry discovered that oligopeptides, similar to Gly-gly-tyr-arg, can assume a secondary structure in aqueous solutions. This structural adaptability is crucial for biological functions and can be pivotal in understanding protein-protein interactions (Johnson et al., 1993).

3. Surface Immobilization for Cell Adhesion

  • Massia and Hubbell (1990) in Analytical Biochemistry demonstrated that synthetic peptides containing sequences like Gly-gly-tyr-arg can be covalently coupled to glass surfaces, creating substrates that support cell adhesion and spreading. This has applications in understanding receptor-mediated cell adhesion and in the design of biomaterials (Massia & Hubbell, 1990).

4. Functional Contributions of Amino Acids in Molecular Recognition

  • Research by Birtalan et al. (2010) in Molecular BioSystems suggests that amino acids like glycine and tyrosine, found in Gly-gly-tyr-arg, play significant roles in molecular recognition. This has implications for designing synthetic binding proteins with functions beyond natural proteins (Birtalan, Fisher & Sidhu, 2010).

5. Oxidative Cross-Linking in Peptides

  • Oudgenoeg et al. (2001) in the Journal of Agricultural and Food Chemistry explored the oxidative cross-linking of a tyrosine-containing peptide, similar to Gly-gly-tyr-arg. This cross-linking forms complex structures that have potential applications in food science and biotechnology (Oudgenoeg et al., 2001).

6. Neuropeptides with Homology to Vertebrate Peptides

  • Schoofs et al. (1990) in FEBS Letters identified insect neuropeptides with sequence similarities to vertebrate tachykinins, including sequences like Gly-gly-tyr-arg. This discovery aids in understanding the evolutionary history of peptide families and their biological functions (Schoofs et al., 1990).

Safety And Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . It is also recommended to wash thoroughly after handling, avoid inhalation, and avoid contact with eyes, skin, and clothing .

Future Directions

The peptide has been used in the synthesis of the dimethoxyphosphotyrosine adduct , indicating potential applications in the field of biochemistry. It has also been used in the preparation of mixed-mode stationary phases for the separation of peptides and proteins in high-performance liquid chromatography , suggesting potential future directions in the field of analytical chemistry.

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N7O6/c20-9-15(28)24-10-16(29)25-14(8-11-3-5-12(27)6-4-11)17(30)26-13(18(31)32)2-1-7-23-19(21)22/h3-6,13-14,27H,1-2,7-10,20H2,(H,24,28)(H,25,29)(H,26,30)(H,31,32)(H4,21,22,23)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPHHBGPPJXISY-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60990433
Record name N~2~-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-(4-hydroxyphenyl)propylidene]arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60990433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gly-gly-tyr-arg

CAS RN

70195-20-9
Record name Glycyl-glycyl-tyrosyl-arginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070195209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-(4-hydroxyphenyl)propylidene]arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60990433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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